Flufenoximacil is a novel herbicide developed for agricultural use, specifically designed to target and control a variety of weeds. It operates primarily through contact toxicity, effectively killing unwanted vegetation upon application. This compound is gaining attention due to its efficacy and the potential for reduced environmental impact compared to older herbicides. Flufenoximacil is marketed under the trade name Kuairufeng and has been independently developed by KingAgroot, a company focused on innovative agrochemical solutions .
These reactions contribute to the compound's stability and effectiveness in targeting specific weed species.
Flufenoximacil exhibits significant biological activity as a contact herbicide. Its mechanism of action involves disrupting normal physiological processes in target plants, leading to cell death. The compound is particularly effective against a range of annual and perennial weeds, making it a valuable tool in integrated weed management strategies. Its selectivity allows for application in various crops without harming the desired plants .
The synthesis of flufenoximacil involves multiple steps, typically including:
Specific synthetic pathways may vary but generally include strategies such as amide formation and cyclization reactions .
Flufenoximacil is primarily used in agriculture as a herbicide. Its applications include:
Research on flufenoximacil has explored its interactions with other agricultural chemicals and environmental factors. Key findings include:
Flufenoximacil shares structural and functional similarities with several other herbicides. Here are some comparable compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Flumioxazin | Isoxazolidinone | Herbicide | Broad-spectrum efficacy against grasses |
| Florpyrauxifen | Pyridine derivative | Herbicide | Selective action on specific weed species |
| Halauxifen | Phenoxy herbicide | Herbicide | Unique mode of action targeting auxin pathways |
| Fluoroglycofen | Glycoside | Herbicide | Enhanced soil persistence |
Flufenoximacil stands out due to its specific targeting mechanisms and lower environmental impact, making it a promising alternative in modern agricultural practices .
Protoporphyrinogen oxidase (EC 1.3.3.4) serves as the primary molecular target for flufenoximacil, representing a critical enzyme in the heme and chlorophyll biosynthetic pathways [4] [5]. This 60-kilodalton membrane-bound flavoenzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, constituting the seventh step in tetrapyrrole biosynthesis [6] [7]. The enzyme exhibits a characteristic two-domain structure comprising a 30-kilodalton amino-terminal domain containing the βαβ adenosine diphosphate-binding fold and a 35-kilodalton carboxyl-terminal domain involved in flavin adenine dinucleotide cofactor binding [4] [8].
The protoporphyrinogen oxidase enzyme demonstrates remarkable structural compactness, evidenced by its resistance to proteolytic digestion under native conditions [4] [8]. This structural organization positions the active site at the interface between the carboxyl-terminal and amino-terminal domains, with the carboxyl-terminal domain specifically harboring the substrate binding region [4] [9]. The enzyme requires flavin adenine dinucleotide as a cofactor and functions as a membrane-associated protein in both mitochondrial and chloroplastic compartments [5] [10].
Flufenoximacil exerts its inhibitory effects through competitive inhibition of protoporphyrinogen oxidase, directly competing with the natural substrate protoporphyrinogen IX for binding to the enzyme active site [1] [11]. This competitive mechanism follows classical enzyme kinetics, where the inhibitor and substrate compete for the same binding site, resulting in increased apparent Michaelis constant values while maintaining unchanged maximum velocity [12] [13].
The molecular basis of competitive inhibition involves the structural mimicry of protoporphyrinogen IX by flufenoximacil, allowing the herbicide to occupy the substrate binding pocket [11] [14]. Computational studies have demonstrated that effective protoporphyrinogen oxidase inhibitors typically mimic two of the four pyrrole rings present in the natural substrate, achieving binding affinity through complementary molecular interactions [9] [14]. The bicyclic structure of flufenoximacil enables it to fill the complementary space of the substrate binding site, preventing normal enzymatic catalysis [11].
The binding affinity of flufenoximacil to protoporphyrinogen oxidase reflects the strength of molecular interactions between the inhibitor and enzyme active site [12] [14]. Kinetic studies of related protoporphyrinogen oxidase inhibitors have revealed inhibition constants in the nanomolar range, with oxyfluorfen demonstrating a binding constant of 0.2 nanomolar [12] [13]. These binding constants represent the reciprocal of enzyme-inhibitor affinity, where lower values indicate stronger binding interactions [15].
Molecular recognition involves specific intermolecular forces including hydrogen bonding, electrostatic interactions, and hydrophobic contacts between flufenoximacil and amino acid residues within the enzyme active site [14] [16]. Computational analyses have identified critical binding residues, particularly arginine-98, which forms essential electrostatic interactions with inhibitor carbonyl and nitro groups [14]. The binding process occurs rapidly, with the inhibitor-enzyme complex formation proceeding through an initial binding conformation followed by conformational adjustments to achieve optimal molecular fit [16].
Protoporphyrinogen oxidase inhibition by flufenoximacil results in the accumulation of protoporphyrinogen IX substrate and subsequent non-enzymatic oxidation to protoporphyrin IX [1] [17]. This substrate accumulation occurs because the inhibited enzyme cannot efficiently convert protoporphyrinogen IX to protoporphyrin IX through the normal catalytic pathway [18] [17]. The accumulated protoporphyrinogen IX undergoes spontaneous oxidation in the presence of molecular oxygen, generating protoporphyrin IX in cellular compartments where it normally does not accumulate [17] [19].
The enzymatic blockade disrupts the normal flux through the tetrapyrrole biosynthetic pathway, leading to upstream accumulation of porphyrinogen intermediates [18] [19]. This metabolic disruption affects both heme and chlorophyll biosynthesis, as protoporphyrin IX serves as the common precursor for both pathways [5] [6]. The inhibition also triggers feedback mechanisms that can further exacerbate porphyrinogen accumulation, as the enzyme exhibits product inhibition characteristics under normal physiological conditions [16].
Table 1: Molecular Properties of Flufenoximacil
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClF₄N₃O₅ |
| Molecular Weight (g/mol) | 451.76 |
| CAS Registry Number | 2759011-88-4 |
| Chemical Class | N-phenylimide herbicide; Phenyluracil herbicide |
| Mode of Action | Contact action with protoporphyrinogen oxidase inhibition |
| Target Enzyme | Protoporphyrinogen oxidase |
Table 2: Protoporphyrinogen Oxidase Enzyme Characteristics
| Characteristic | Description |
|---|---|
| Enzyme Classification | EC 1.3.3.4 (Oxidoreductase) |
| Molecular Weight (kDa) | 60 |
| Subcellular Location | Mitochondrial and chloroplastic membranes |
| Cofactor Requirements | Flavin adenine dinucleotide |
| Substrate | Protoporphyrinogen IX |
| Product | Protoporphyrin IX |
| Biosynthetic Pathway Step | Seventh step in heme/chlorophyll biosynthesis |
| Domain Structure | N-terminal domain (30 kDa) and C-terminal domain (35 kDa) |
The inhibition of protoporphyrinogen oxidase by flufenoximacil leads to the accumulation of protoporphyrin IX throughout plant cells, creating conditions conducive to photosensitization and reactive oxygen species generation [17] [19]. Protoporphyrin IX functions as a highly effective photosensitizing molecule that absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen and other reactive oxygen species [20] [21]. Under normal physiological conditions, protoporphyrin IX concentrations remain low and are rapidly channeled to specific cellular locations for heme biosynthesis [17] [19].
The accumulation of protoporphyrin IX following flufenoximacil treatment results in its distribution throughout cellular compartments, including the cytoplasm, where it can interact with molecular oxygen under light exposure [18] [17]. This photosensitizer accumulation creates a cellular environment primed for oxidative damage, as protoporphyrin IX demonstrates exceptional efficiency in generating singlet oxygen upon light activation [21] [22]. The photosensitization process involves the excitation of protoporphyrin IX to its triplet state, which subsequently transfers energy to molecular oxygen, converting it from the ground triplet state to the highly reactive singlet state [20] [23].
Flufenoximacil-induced protoporphyrin IX accumulation initiates multiple pathways for reactive oxygen species generation, with singlet oxygen production representing the primary mechanism of cellular damage [24] [20]. The photosensitization process begins when protoporphyrin IX absorbs light energy and reaches an excited singlet state, which rapidly converts to the longer-lived triplet state through intersystem crossing [21] [23]. The triplet-state protoporphyrin IX then interacts with molecular oxygen through energy transfer, generating singlet oxygen with high efficiency [20] [22].
Secondary reactive oxygen species formation occurs through multiple mechanisms, including electron transfer reactions that produce superoxide anions and subsequent dismutation reactions generating hydrogen peroxide [24] [25]. The interaction between different reactive oxygen species can produce highly reactive hydroxyl radicals through Fenton-type reactions in the presence of metal ions [24] [26]. These reactive oxygen species exhibit varying degrees of reactivity and selectivity, with singlet oxygen demonstrating high reactivity toward unsaturated fatty acids and amino acids, while hydroxyl radicals react indiscriminately with virtually all biological molecules [24] [26].
The generation of reactive oxygen species creates a cascade of oxidative reactions that propagate throughout cellular compartments [24] [27]. Lipid peroxidation reactions initiated by reactive oxygen species produce additional reactive intermediates, including peroxyl radicals and aldehydes, which contribute to the overall oxidative burden [26] [28]. This cascade effect amplifies the initial oxidative damage and ensures comprehensive cellular disruption even from relatively small initial concentrations of protoporphyrin IX [24] [18].
The reactive oxygen species generated through flufenoximacil-induced protoporphyrin IX accumulation primarily target cellular membranes through lipid peroxidation reactions [29] [26]. Polyunsaturated fatty acids within membrane phospholipids represent particularly vulnerable targets due to their multiple double bonds, which react readily with reactive oxygen species [26] [28]. The lipid peroxidation process initiates when reactive oxygen species abstract hydrogen atoms from bis-allylic positions in fatty acid chains, creating lipid radicals that propagate the oxidative damage [26].
The propagation phase of lipid peroxidation involves the reaction of lipid radicals with molecular oxygen to form lipid peroxyl radicals, which subsequently abstract hydrogen atoms from adjacent fatty acid chains [26] [28]. This chain reaction continues until termination occurs through the interaction of two radicals or through intervention by antioxidant molecules [26]. The lipid peroxidation process generates various toxic products, including aldehydes such as malondialdehyde and 4-hydroxynonenal, which can modify proteins and nucleic acids [26] [28].
Membrane lipid peroxidation results in fundamental alterations to membrane structure and function, including changes in membrane fluidity, permeability, and integrity [26] [30]. The oxidative modification of membrane lipids disrupts the ordered arrangement of phospholipids within the bilayer, leading to increased membrane permeability and loss of selective transport properties [26] [30]. These structural changes compromise essential cellular processes including ion transport, metabolite exchange, and maintenance of electrochemical gradients [29] [28].
The cumulative effects of reactive oxygen species-mediated membrane damage lead to comprehensive cellular dysfunction and ultimately cell death [29] [24]. Membrane permeabilization resulting from lipid peroxidation allows uncontrolled movement of ions and metabolites across cellular boundaries, disrupting osmotic balance and metabolic homeostasis [29] [28]. The loss of membrane integrity particularly affects organellar membranes, including chloroplast and mitochondrial membranes, which are essential for energy production and cellular metabolism [29] [18].
Protein oxidation within membrane structures contributes to functional impairment through modification of amino acid residues and disruption of protein conformation [24] [26]. Membrane-bound enzymes and transport proteins lose activity due to oxidative modification, further compromising cellular function [24] [27]. The combination of lipid peroxidation and protein oxidation creates a synergistic effect that accelerates membrane degradation and cellular dysfunction [24] [26].
The timeline of membrane damage and cellular death follows a predictable pattern, with initial reactive oxygen species generation occurring within minutes to hours of light exposure, followed by progressive membrane deterioration over several hours to days [29] [28]. The rapid onset of membrane damage explains the contact herbicide characteristics of flufenoximacil, as cellular death occurs quickly following herbicide application and light exposure [1] [3]. The irreversible nature of membrane damage ensures that cellular recovery is not possible once significant oxidative damage has occurred [29] [24].
Table 3: Reactive Oxygen Species Generated by Protoporphyrinogen Oxidase Inhibition
| Reactive Oxygen Species Type | Generation Mechanism | Primary Cellular Targets | Relative Reactivity |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | Protoporphyrin IX photosensitization | Unsaturated fatty acids, amino acids | High (selective) |
| Superoxide Anion (O₂- ⁻) | Electron transfer to molecular oxygen | Membrane lipids, proteins | Moderate |
| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide radicals | Cellular membranes, DNA | Low (requires activation) |
| Hydroxyl Radical (- OH) | Fenton reaction with metal ions | All biomolecules (highly reactive) | Very high (non-selective) |
| Peroxyl Radicals | Lipid peroxidation chain reactions | Membrane phospholipids | High |
Table 4: Cellular Membrane Damage Mechanisms
| Damage Mechanism | Molecular Target | Consequence | Time Course |
|---|---|---|---|
| Lipid Peroxidation | Polyunsaturated fatty acids | Aldehyde formation, membrane breakdown | Minutes to hours |
| Membrane Fluidity Alteration | Membrane phospholipids | Loss of membrane organization | Minutes to hours |
| Protein Oxidation | Membrane-bound proteins | Enzyme inactivation, structural damage | Minutes to hours |
| Membrane Permeabilization | Lipid bilayer integrity | Increased membrane permeability | Hours |
| Electrolyte Leakage | Ion channels and transporters | Ion imbalance, cell death | Hours to days |
Flufenoximacil demonstrates a unique resistance management profile through its distinct mode of action as a protoporphyrinogen oxidase inhibitor, which fundamentally differs from the mechanisms underlying glyphosate resistance [1] [2]. The compound exhibits no cross-resistance with existing mainstream herbicides, including glyphosate, making it an exceptional tool for managing herbicide-resistant weed populations [2].
The protoporphyrinogen oxidase enzyme serves as the primary target for flufenoximacil, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthesis pathway [3]. This enzyme represents a critical control point in tetrapyrrole metabolism, and its inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species upon light exposure, resulting in rapid cellular damage and plant death [4] [3].
The molecular architecture of the protoporphyrinogen oxidase active site provides insight into flufenoximacil's efficacy against resistant weeds. The enzyme contains a hydrophobic cavity located at the interface between the flavin adenine dinucleotide-binding domain and the substrate-binding domain [5] [3]. Flufenoximacil's binding to this site appears to be structurally distinct from the target sites of other herbicide classes, explaining the absence of cross-resistance patterns observed with glyphosate, acetyl-coenzyme A carboxylase inhibitors, and acetolactate synthase inhibitors [1] [2].
Glyphosate resistance in weeds such as Eleusine indica and Lolium multiflorum typically involves target-site mutations in the 5-enolpyruvylshikimate-3-phosphate synthase gene, particularly the Pro-106-Ser substitution, or gene amplification mechanisms that increase enzyme expression [6] [7] [8]. These resistance mechanisms are highly specific to the shikimate pathway and do not confer protection against protoporphyrinogen oxidase inhibition [9] [10].
Acetyl-coenzyme A carboxylase inhibitor resistance commonly involves mutations such as Ile-1781-Leu, Asp-2078-Gly, and Ile-2041-Asn in grass species, while acetolactate synthase inhibitor resistance frequently results from mutations including Pro-197-Ser, Trp-574-Leu, and Ala-205-Val [11] [8]. These target-site alterations are mechanistically unrelated to protoporphyrinogen oxidase function, supporting flufenoximacil's efficacy against populations resistant to these herbicide classes [1].
Research indicates that cytochrome P450-mediated metabolism represents a common non-target-site resistance mechanism across multiple herbicide classes [12] [13]. However, flufenoximacil appears to circumvent these metabolic resistance pathways effectively. Field studies have demonstrated consistent control of weed populations that exhibit enhanced herbicide metabolism, suggesting that the compound either resists metabolic degradation or overwhelms existing detoxification systems [1] [14].
The rapid mode of action of flufenoximacil, with visible effects occurring within hours of application, may contribute to its effectiveness against metabolically resistant populations [1] [15]. This accelerated timeline limits the opportunity for enhanced metabolism to significantly reduce herbicide efficacy, distinguishing it from slower-acting compounds that allow time for metabolic detoxification [16].
Field research in Guangdong Province, China demonstrated exceptional control of glyphosate-resistant Eleusine indica populations in passion fruit orchards [15]. Applications of flufenoximacil at 60-120 grams active ingredient per hectare achieved greater than 95 percent control, with visible effects appearing within hours and complete plant death occurring within three days [1] [15]. This population had previously demonstrated resistance to both glyphosate and glufosinate applications, highlighting the compound's utility in managing multiple-resistant biotypes [15].
Malaysian field studies documented multiple herbicide resistance in Eleusine indica populations, including 15-fold resistance to glyphosate, 12-fold resistance to clethodim, and 80-fold resistance to quizalofop [17] [18]. Despite this extensive resistance profile, preliminary investigations suggest that these populations remain susceptible to protoporphyrinogen oxidase inhibitors, indicating potential efficacy for flufenoximacil in similar resistance scenarios [18].
Comprehensive resistance characterization in Brazilian Eleusine indica populations revealed multiple target-site and non-target-site resistance mechanisms, including Pro-106-Ser mutations in the 5-enolpyruvylshikimate-3-phosphate synthase gene and enhanced cytochrome P450-mediated metabolism [7]. The evolution of such complex resistance patterns emphasizes the importance of alternative modes of action like protoporphyrinogen oxidase inhibition for sustainable weed management [7].
Australian field trials conducted by Nufarm in collaboration with KingAgroot demonstrated flufenoximacil's potential as a standalone knockdown herbicide for Lolium multiflorum populations [14]. These trials encompassed major cropping regions across both winter and summer cropping systems, with applications showing clear efficacy against populations exhibiting various resistance patterns [14].
Chilean research documented multiple resistance evolution in Lolium multiflorum populations, including simultaneous resistance to glyphosate (Pro-106-Ser/Ala mutations), acetyl-coenzyme A carboxylase inhibitors (Ile-2041-Asn and Asp-2078-Gly mutations), and acetolactate synthase inhibitors (Trp-574-Leu mutations) [8]. The accumulation of multiple target-site mutations in individual plants represents a significant challenge for conventional herbicide approaches [8].
Molecular genetic analysis of North American Lolium multiflorum populations revealed extensive genetic diversity and repeated evolution of acetyl-coenzyme A carboxylase inhibitor resistance [11] [19]. Populations exhibited resistance factors ranging from 37-fold to over 800-fold compared to susceptible biotypes, with complex haplotype structures indicating multiple evolutionary origins of resistance [11]. Such genetic complexity underscores the value of compounds like flufenoximacil that operate through distinct biochemical pathways [11].
Dose-response studies across multiple resistant populations demonstrate flufenoximacil's consistent performance at application rates of 30-120 grams active ingredient per hectare [1]. This rate range provides effective control of both Eleusine indica and Lolium multiflorum regardless of their resistance status to other herbicide classes [1]. The compound's broad spectrum of activity extends to over 170 weed species, expanding the grass control capabilities of protoporphyrinogen oxidase inhibitors beyond traditional limitations [1].
Environmental performance data indicate that flufenoximacil maintains efficacy under various climatic conditions, including low-temperature scenarios where other herbicides may exhibit reduced performance [1] [2]. This climatic tolerance enhances its utility in diverse agricultural systems and seasonal applications [2].
Crop safety profiles demonstrate selective activity that allows safe use in multiple crop environments, including plantations, orchards, row crops, and non-cropland situations [1]. The compound's contact-based activity and limited translocation reduce the risk of crop injury while maintaining high weed control efficacy [1].
The absence of cross-resistance between flufenoximacil and existing herbicide classes provides significant opportunities for resistance management strategies [1] [2]. Integration of protoporphyrinogen oxidase inhibitors with other modes of action can slow the selection pressure for any single resistance mechanism while maintaining effective weed control [2].
Rotation strategies incorporating flufenoximacil can help manage populations that have evolved resistance to multiple herbicide classes simultaneously [1] [2]. The compound's novel mode of action provides a biochemical reset that can be particularly valuable in fields with extensive resistance histories [2].
Long-term sustainability of flufenoximacil efficacy will depend on appropriate stewardship practices, including rotation with other modes of action, integration with non-chemical management tactics, and monitoring for potential resistance evolution [2]. The compound's recent commercial introduction provides an opportunity to implement proactive resistance management from the outset [2].
| Weed Species | Control Efficacy (%) | Application Rate (g a.i./ha) | Cross-Resistance to Glyphosate |
|---|---|---|---|
| Eleusine indica | 90-99 | 30-120 | None |
| Lolium multiflorum | 90-99 | 30-120 | None |
| Rottboellia cochinchinensis | 90-99 | 30-120 | None |
| Paspalum conjugatum | 90-99 | 30-120 | None |
| Panicum repens | 80-89 | 30-120 | None |
| Cynodon dactylon | 80-89 | 30-120 | None |
| Digitaria sanguinalis | 80-89 | 30-120 | None |
| Echinochloa crusgalli | 80-89 | 30-120 | None |
| Herbicide Class | Primary Target Site | Common Resistance Mutations | Cross-Resistance Pattern | Metabolic Resistance |
|---|---|---|---|---|
| Glyphosate (EPSPS inhibitor) | EPSPS enzyme | Pro-106-Ser/Ala, gene amplification | High within class | P450-mediated |
| ACCase inhibitors | ACCase enzyme | Ile-1781-Leu, Asp-2078-Gly, Ile-2041-Asn | High within class | P450-mediated |
| ALS inhibitors | ALS enzyme | Pro-197-Ser, Trp-574-Leu, Ala-205-Val | Variable by chemical family | P450-mediated |
| PPO inhibitors (traditional) | PPO enzyme | ΔGly-210, Arg-128-Gly, Gly-399-Ala | Moderate to high within class | P450-mediated |
| Flufenoximacil (PPO inhibitor) | PPO enzyme | No known mutations | None reported | Not reported |
| Location/Study | Target Weeds | Control Efficacy (%) | Time to Effect | Previous Herbicide Failures |
|---|---|---|---|---|
| Guangdong, China (Passion fruit) | Eleusine indica | >95 | Visible within hours, complete in 3 days | Glyphosate, glufosinate |
| Australian field trials | Multiple resistant species | >90 | Visible within 1 day | Glyphosate |
| Multiple Asian locations | Eleusine indica, Lolium multiflorum | 90-99 | Visible within 1 day | Multiple classes |
| Cambodia registration trials | Eleusine indica | >90 | Visible within 1 day | Glyphosate |
| China commercial use 2024 | Eleusine indica, Lolium multiflorum | >95 | Visible within hours | Multiple classes |